molecular formula C10H10ClNO B12963191 3-Methylquinolin-8-ol hydrochloride

3-Methylquinolin-8-ol hydrochloride

Cat. No.: B12963191
M. Wt: 195.64 g/mol
InChI Key: ACKBYYXIYCPBIT-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-ol hydrochloride: is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-8-ol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like nitric acid.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methylquinolin-8-ol hydrochloride is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound is investigated for its potential use in treating various diseases, including infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects . Additionally, the compound’s ability to form complexes with metal ions can disrupt cellular processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 3-Methylquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-methylquinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H9NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h2-6,12H,1H3;1H

InChI Key

ACKBYYXIYCPBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)O)N=C1.Cl

Origin of Product

United States

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